molecular formula C16H21NO7S B12902823 Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride

Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride

Cat. No.: B12902823
M. Wt: 371.4 g/mol
InChI Key: UGGNZFNKVMPVON-BLZCZZARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylsulfonyl group, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often require precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and scalability. The use of advanced technologies and automation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome and yield of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, while the pyrrolidine ring provides structural stability and reactivity. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and phenylsulfonyl-containing molecules. Examples include:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Prolinol derivatives

Uniqueness

Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H21NO7S

Molecular Weight

371.4 g/mol

IUPAC Name

butanoyl (2S)-4-(benzenesulfonyloxy)-3-hydroxy-1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C16H21NO7S/c1-3-7-13(18)23-16(20)14-15(19)12(10-17(14)2)24-25(21,22)11-8-5-4-6-9-11/h4-6,8-9,12,14-15,19H,3,7,10H2,1-2H3/t12?,14-,15?/m0/s1

InChI Key

UGGNZFNKVMPVON-BLZCZZARSA-N

Isomeric SMILES

CCCC(=O)OC(=O)[C@@H]1C(C(CN1C)OS(=O)(=O)C2=CC=CC=C2)O

Canonical SMILES

CCCC(=O)OC(=O)C1C(C(CN1C)OS(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.